molecular formula C31H40O12 B13833220 [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13833220
M. Wt: 604.6 g/mol
InChI Key: YFNJMSUUYCXOBD-UNRSFZBISA-N
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Description

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a unique structure characterized by multiple hydroxyl and acetoxy groups

Preparation Methods

The synthesis of [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, acetylation, and the formation of the tetracyclic core. The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and stereochemistry.

    Biology: The compound’s multiple hydroxyl groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    Paclitaxel: Known for its use in cancer treatment, paclitaxel has a similar tetracyclic core but different functional groups.

    Docetaxel: Another chemotherapeutic agent with a similar structure but distinct functional groups and stereochemistry.

    Cabazitaxel: A derivative of docetaxel with modifications that enhance its activity and reduce resistance.

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H40O12

Molecular Weight

604.6 g/mol

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31+/m0/s1

InChI Key

YFNJMSUUYCXOBD-UNRSFZBISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Origin of Product

United States

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